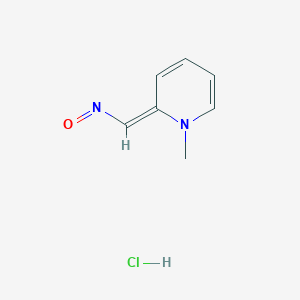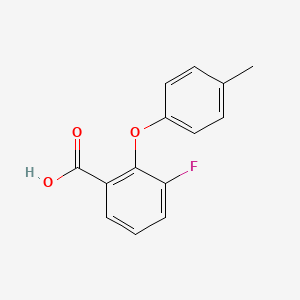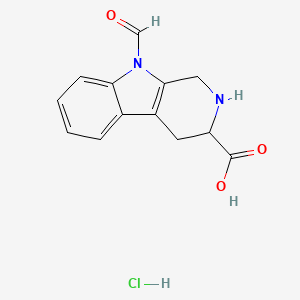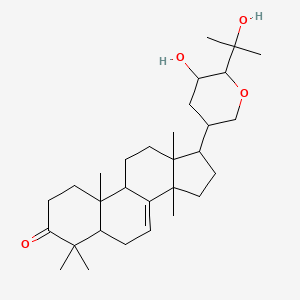
(2E)-1-methyl-2-(nitrosomethylidene)pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinealdoxime methochloride, also known as pralidoxime chloride, is a chemical compound with the molecular formula C7H9N2O·Cl. It is a member of the oxime family and is primarily known for its role as an antidote to organophosphate poisoning. This compound is a reactivator of acetylcholinesterase, an enzyme that is inhibited by organophosphates, which are commonly found in pesticides and nerve agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Pyridinealdoxime methochloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine to form pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt . The reaction conditions typically involve the use of solvents like ethanol and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2-pyridinealdoxime methochloride involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinealdoxime methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
2-Pyridinealdoxime methochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It serves as a tool to study enzyme kinetics and the mechanisms of enzyme inhibition.
Mécanisme D'action
The mechanism of action of 2-pyridinealdoxime methochloride involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. Organophosphates inhibit this enzyme by phosphorylating its active site. 2-Pyridinealdoxime methochloride binds to the anionic site of the enzyme and displaces the phosphate group, thereby regenerating the active enzyme. This process restores the normal function of acetylcholinesterase and alleviates the toxic effects of organophosphate poisoning .
Comparaison Avec Des Composés Similaires
2-Pyridinealdoxime methiodide: Similar in structure but contains an iodide ion instead of chloride.
Pralidoxime iodide: Another oxime compound used as an antidote for organophosphate poisoning.
Obidoxime: A bis-pyridinium oxime with similar reactivating properties
Uniqueness: 2-Pyridinealdoxime methochloride is unique due to its high efficacy in reactivating acetylcholinesterase and its widespread use in medical treatments for organophosphate poisoning. Its ability to penetrate tissues and reach the site of action quickly makes it a preferred choice among oxime compounds .
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
(2E)-1-methyl-2-(nitrosomethylidene)pyridine;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H/b7-6+; |
Clé InChI |
HIGSLXSBYYMVKI-UHDJGPCESA-N |
SMILES isomérique |
CN\1C=CC=C/C1=C\N=O.Cl |
SMILES canonique |
CN1C=CC=CC1=CN=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4a,5,7-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15128887.png)
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)
![1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)


![9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B15128917.png)



![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)

